5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde
Description
5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 5 with a meta-bromophenyl group and at position 3 with a carbaldehyde moiety. The bromophenyl group enhances lipophilicity and may influence electronic properties, while the aldehyde provides a reactive site for further derivatization.
Properties
Molecular Formula |
C9H6BrN3O |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1H-1,2,4-triazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-7-3-1-2-6(4-7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13) |
InChI Key |
UWEKCCSKZUVEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with formic acid to yield the desired triazole compound .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 5-(3-Bromophenyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its anticancer properties, particularly against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
Aldehyde vs. Carboxylic Acid
- Carboxylic acids are more stable than aldehydes but less reactive in nucleophilic additions.
5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde ():
Substituting bromine with fluorine at the phenyl para-position reduces steric bulk and alters electronic effects. Fluorine’s electronegativity may enhance metabolic stability compared to bromine.
Thiol/Thione Derivatives
- 5-(3-Bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (): The thione group (-C=S) enhances metal-binding capacity, relevant for enzyme inhibition.
- (E)-4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (): The trifluoromethyl group introduces strong electron-withdrawing effects, while the thiol (-SH) enables disulfide bond formation, influencing redox activity.
Substituent Position and Halogen Effects
- 5-(4-Bromophenyl)-1H-1,2,4-triazole ():
The absence of the aldehyde group reduces reactivity, while the para-bromophenyl substitution may alter binding interactions in biological targets compared to the meta-isomer.
Physicochemical Properties
Stability and Reactivity
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